molecular formula C9H9F3O3 B12123556 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- CAS No. 1148005-64-4

1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-

Cat. No.: B12123556
CAS No.: 1148005-64-4
M. Wt: 222.16 g/mol
InChI Key: PMZYXOYIXJXQTO-UHFFFAOYSA-N
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Description

1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-: is an organic compound characterized by the presence of an ethanediol group and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- typically involves the reaction of 4-trifluoromethoxybenzyl halide with an appropriate nucleophile under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of production, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that compounds similar to 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- exhibit significant antitumor properties. For instance, studies have shown that the inhibition of soluble epoxide hydrolase (sEH) can lead to anti-inflammatory effects and modulation of lipid mediators, which are crucial in cancer progression .

Enzyme Interaction Studies
The compound's structural features allow it to interact with specific enzymes. Preliminary studies suggest that it may modulate enzyme activity, potentially leading to therapeutic applications in treating diseases related to metabolic dysregulation.

Materials Science Applications

Synthesis of Functional Materials
The unique reactivity of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- makes it suitable for synthesizing advanced materials. Its incorporation into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties .

Nanotechnology
In the field of nanotechnology, this compound can serve as a precursor for creating nanoparticles with tailored functionalities. Such nanoparticles can be utilized in drug delivery systems or as catalysts in chemical reactions .

Environmental Studies

Toxicological Assessments
Toxicological evaluations of compounds like 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- are essential for understanding their environmental impact. Studies have assessed its genotoxicity and reproductive toxicity using various methodologies. Results have indicated that under certain conditions, the compound does not pose significant risks to human health or the environment .

Biodegradability Studies
Research into the biodegradability of this compound is ongoing. Understanding how it breaks down in different environmental conditions is crucial for assessing its long-term ecological effects and safety.

Case Studies

Study Focus Findings Implications
Antitumor ActivityInhibition of sEH leads to reduced tumor growth in rodent modelsPotential for developing new cancer therapies
Enzyme ModulationInteraction with specific metabolic enzymesOpportunities for drug design targeting metabolic disorders
Material SynthesisEnhanced thermal stability in polymer compositesDevelopment of advanced materials for industrial applications
Toxicological EvaluationNo significant genotoxicity observedSafe use in consumer products

Mechanism of Action

The mechanism of action of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, triggering biochemical and physiological processes. The exact molecular targets and pathways are still under investigation, but it is believed that the trifluoromethoxy group plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired .

Biological Activity

1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethoxy group is known to enhance the pharmacological properties of organic compounds, making this compound a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities including anti-inflammatory, analgesic, and antimicrobial effects. This section summarizes the findings from various studies regarding the biological activity of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-.

Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of compounds containing the trifluoromethoxy group. For instance:

  • A study demonstrated that derivatives with similar structural features showed significant inhibition of inflammatory cytokines such as TNF-α and IL-6 .
  • In vitro assays revealed that compounds with trifluoromethoxy groups exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Analgesic Activity

The analgesic properties of the compound have also been investigated:

  • Research indicates that compounds with a trifluoromethoxy substitution showed a notable reduction in pain response in animal models, suggesting their potential use as analgesics .
  • The analgesic effect was assessed using the hot plate test in rodents, where significant pain relief was observed at various dosages.

Antimicrobial Activity

Preliminary studies suggest that 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- may exhibit antimicrobial properties:

  • Compounds with similar functional groups have shown activity against various bacterial strains, indicating a potential application in treating infections .

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
Anti-inflammatorySignificant inhibition of TNF-α; comparable IC50 to diclofenac sodium.
AnalgesicNotable pain relief in rodent models; effective in reducing inflammatory pain.
AntimicrobialEffective against multiple bacterial strains; potential for infection treatment.

Properties

CAS No.

1148005-64-4

Molecular Formula

C9H9F3O3

Molecular Weight

222.16 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diol

InChI

InChI=1S/C9H9F3O3/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,13-14H,5H2

InChI Key

PMZYXOYIXJXQTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)O)OC(F)(F)F

Origin of Product

United States

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